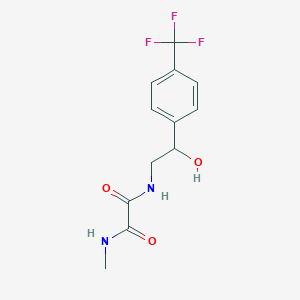

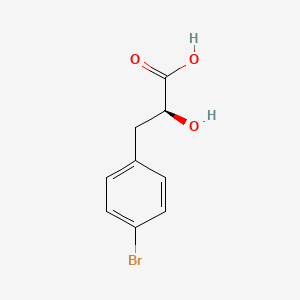

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (BP-2-HP) is an organic compound with a unique structure that has been studied for a variety of scientific applications. BP-2-HP is a chiral molecule, meaning it has a distinct left and right-handed form, and has been used in the synthesis of pharmaceuticals and in the study of cellular and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Phosphatase

This compound has been identified as an inhibitor of phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. The inhibition of phosphatases can have significant implications in the regulation of biological processes such as cell signaling and metabolism .

Antimicrobial Agent

The compound also has an inhibitory effect on microbial infection . This makes it potentially useful in the development of new antimicrobial agents, which are substances that kill or inhibit the growth of microorganisms .

Synthesis of Amides

It can be used for the synthesis of amides . Amides are a type of organic compound that contain a carbonyl group linked to a nitrogen atom. They are commonly found in a wide range of applications, including in the manufacture of polymers, pharmaceuticals, and in organic synthesis .

Production of Cationic Surfactants

This compound can be used in the production of cationic surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Cationic surfactants are positively charged and are often used in hair conditioners and fabric softeners .

High Affinity for Humans

4-Bromophenylacetic acid has shown to have a high affinity for humans, which may be due to its glucuronide conjugate, isolated yield, and plant physiology . This suggests potential applications in the field of human health and medicine .

Electrochemical Studies

This molecule is able to undergo electrochemical studies due to its electrophilic nature . This makes it potentially useful in the field of electrochemistry, which involves the study of chemical reactions that involve electrons .

Wirkmechanismus

Target of Action

It has been identified as an inhibitor of phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.

Mode of Action

The exact mode of action of this compound is not well-documented. As a phosphatase inhibitor, it likely binds to the active site of the enzyme, preventing it from interacting with its substrate. This inhibition disrupts the normal dephosphorylation process, leading to changes in cellular signaling pathways .

Pharmacokinetics

Its solubility information suggests that it is slightly soluble in water and very soluble in ethyl alcohol and diethyl ether . This could influence its absorption and distribution

Eigenschaften

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYVGILADXNJV-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)